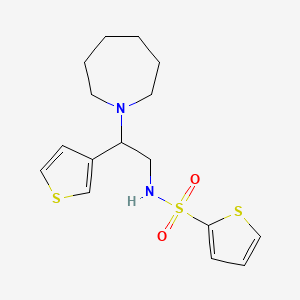

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process. In

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- The synthesis of heterocyclic compounds involving sulfonamides, such as N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, is a prominent area of research. These compounds are synthesized through various chemical reactions, demonstrating their potential in creating diverse chemical structures for material science and pharmaceutical applications. Notably, thiophene, a sulfur-containing heteroaromatic ring, is pivotal in synthesizing heterocyclic compounds due to its applications in material science and pharmaceuticals. Substituted thiophenes exhibit a wide spectrum of biological activities, and their polymeric forms are utilized in electronics and solar cells (Nagaraju et al., 2018).

Sulfonamide Scaffolds in Chemical Synthesis

- Research on bifunctional sulfonamide scaffolds, similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, reveals their potential in various chemical reactions and potential applications. These scaffolds are suitable for conjugate addition reactions, with studies demonstrating efficient methodologies for preparing diverse sulfonamide derivatives. These derivatives exhibit multiple sites of Brønsted acidity and basicity, indicating their potential in host–guest chemistry, which could be valuable for pharmaceutical or agrochemical properties (Ghattas et al., 2014).

Medicinal Chemistry and Enzyme Inhibition

- Thiophene-based sulfonamides are significant in medicinal chemistry due to their inhibitory activity on enzymes like carbonic anhydrase. These compounds demonstrate potent inhibition on various isoforms of this enzyme, which is crucial in many physiological processes. The research on these compounds helps in understanding their binding mechanisms and provides a basis for designing new therapeutic agents targeting specific enzymes (Alım et al., 2020).

Material Science and Organic Electronics

- The role of thiophene and its derivatives extends to material science, where they are employed in manufacturing electronic devices. Their properties make them suitable for use in organic light-emitting transistors, solar cells, and chemical sensors. This highlights the versatility of thiophene-based compounds, such as N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, in various scientific and industrial applications (Nagaraju et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHEMDHEHXTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)

![3-(2-chloro-6-fluorophenyl)-N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B2591611.png)